molecular formula C12H18N2O2 B13011549 Methyl 7-isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate

Methyl 7-isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate

Cat. No.: B13011549
M. Wt: 222.28 g/mol
InChI Key: MMKPWOCEPDXNCD-UHFFFAOYSA-N
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Description

Methyl 7-isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate is a chemical compound with the molecular formula C12H18N2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-isopropyl-1,2-diaminopropane with ethyl acetoacetate, followed by cyclization and esterification to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the imidazo[1,5-A]pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce tetrahydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 7-isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 7-isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 7-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate

InChI

InChI=1S/C12H18N2O2/c1-8(2)9-4-5-14-7-13-11(10(14)6-9)12(15)16-3/h7-9H,4-6H2,1-3H3

InChI Key

MMKPWOCEPDXNCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCN2C=NC(=C2C1)C(=O)OC

Origin of Product

United States

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